

An In-depth Technical Guide to 3-Methoxy-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-5-nitrobenzotrifluoride

Cat. No.: B1297831

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique trifluoromethyl, methoxy, and nitro functionalities make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the nitro and methoxy groups offer sites for further chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of **3-Methoxy-5-nitrobenzotrifluoride**.

Chemical and Physical Properties

3-Methoxy-5-nitrobenzotrifluoride is a solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	328-79-0	[1][2][3]
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	[1][2][3]
Molecular Weight	221.13 g/mol	[2]
Appearance	Solid	[4]
Melting Point	35-38 °C	[2][3]
Boiling Point	246.9 °C at 760 mmHg	[2]
Flash Point	>110 °C (>230 °F)	[2]
Density	1.392 g/cm ³	[2]

Table 2: Safety and Handling Information

Hazard Statement	Precautionary Statement
Causes skin irritation (H315)[1]	Wash skin thoroughly after handling (P264)[1]
Causes serious eye irritation (H319)[1]	Wear protective gloves/protective clothing/eye protection/face protection (P280)[1]
May cause respiratory irritation (H335)[1]	Avoid breathing dust/fume/gas/mist/vapors/spray (P261)[1]
Use only outdoors or in a well-ventilated area (P271)[1]	

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1] Incompatible

Materials: Strong acids, strong bases, and strong oxidizing agents.[1]

Synthesis of 3-Methoxy-5-nitrobenzotrifluoride

A plausible and commonly employed method for the synthesis of **3-Methoxy-5-nitrobenzotrifluoride** is through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of a halo-substituted precursor with sodium methoxide.

General Experimental Protocol: Synthesis from 3-Chloro-5-nitrobenzotrifluoride

This protocol is based on the general principles of Williamson ether synthesis and analogous reactions reported in the literature.

Materials:

- 3-Chloro-5-nitrobenzotrifluoride
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., water, diethyl ether or ethyl acetate, brine, anhydrous magnesium sulfate)

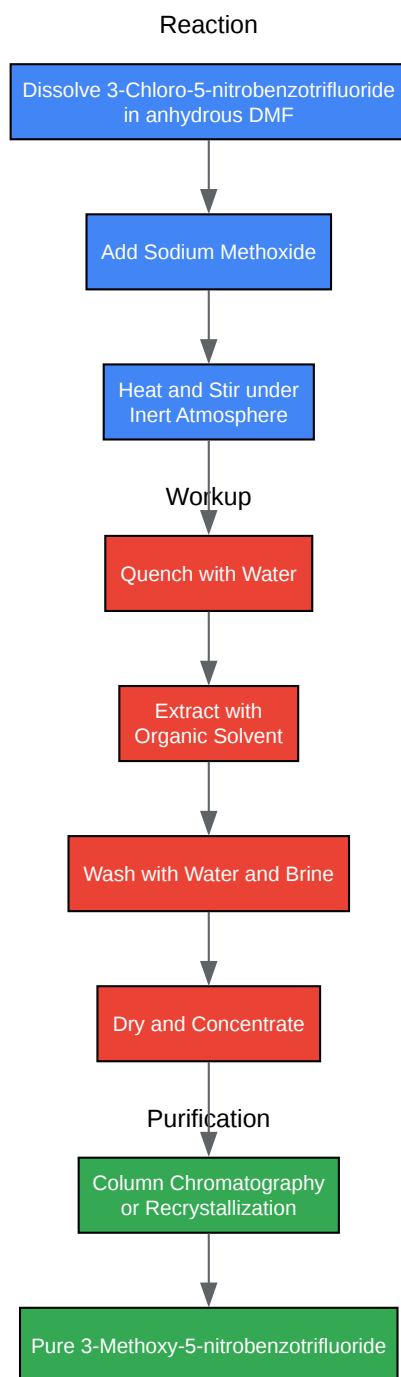
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve 3-chloro-5-nitrobenzotrifluoride in anhydrous DMF.
- Add sodium methoxide to the solution. The reaction can be performed at room temperature or heated to increase the reaction rate.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
- Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
- Wash the combined organic layers with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **3-Methoxy-5-nitrobenzotrifluoride**.

Synthesis Workflow Diagram

Synthesis Workflow for 3-Methoxy-5-nitrobenzotrifluoride

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Caption: A generalized workflow for the synthesis of **3-Methoxy-5-nitrobenzotrifluoride**.

Spectral Properties

Spectroscopic analysis is crucial for the structural confirmation of **3-Methoxy-5-nitrobenzotrifluoride**. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectrum (in CDCl_3 , 400 MHz):

- $\delta \sim 3.9$ ppm (s, 3H): This singlet corresponds to the three protons of the methoxy ($-\text{OCH}_3$) group.
- Aromatic Region (δ 7.5 - 8.5 ppm): Three signals are expected for the aromatic protons. Due to the substitution pattern, they will likely appear as complex multiplets or distinct singlets/doublets depending on the coupling constants. The electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons, shifting them downfield.

Predicted ^{13}C NMR Spectrum (in CDCl_3 , 100 MHz):

- $\delta \sim 56$ ppm: The carbon of the methoxy ($-\text{OCH}_3$) group.
- $\delta \sim 110$ -150 ppm: Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the methoxy and nitro groups, as well as the unsubstituted aromatic carbons, will have distinct chemical shifts influenced by the electronic effects of the substituents.
- Quaternary Carbons: The carbons directly attached to the methoxy, nitro, and trifluoromethyl groups will likely show lower intensity signals.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted FT-IR Vibrational Modes

Wavenumber (cm ⁻¹)	Vibrational Mode
~3100-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (methoxy)
~1600-1450	C=C stretch (aromatic ring)
~1530 and ~1350	N-O asymmetric and symmetric stretch (nitro group)
~1300-1100	C-F stretch (trifluoromethyl group)
~1250-1000	C-O stretch (aryl ether)

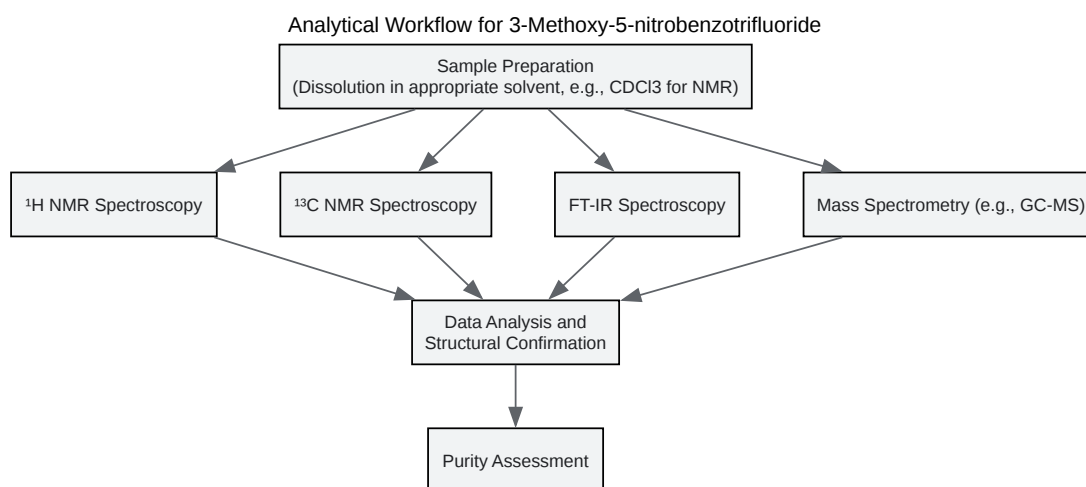
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Expected Fragmentation Pattern:

- Loss of ·CH₃ (m/z 206): Fragmentation of the methoxy group.
- Loss of ·NO₂ (m/z 175): Cleavage of the nitro group.
- Loss of ·CF₃ (m/z 152): Loss of the trifluoromethyl group.
- Other fragments resulting from further cleavages of the aromatic ring and substituent groups.

Analytical Workflow Diagram



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Caption: A general workflow for the analytical characterization of **3-Methoxy-5-nitrobenzotrifluoride**.

Applications in Research and Drug Development

3-Methoxy-5-nitrobenzotrifluoride serves as a key intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[4] The presence of the trifluoromethyl group is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of chemical diversity. The methoxy group can also be a site for modification or can contribute to the overall electronic properties and binding interactions of the final molecule.

As a building block, derivatives of **3-Methoxy-5-nitrobenzotrifluoride** may be screened for various biological activities. However, there is limited publicly available information on the

specific biological activities or its involvement in defined signaling pathways of the parent compound itself. Its primary role remains that of a versatile starting material for the synthesis of more complex and potentially bioactive molecules.

Conclusion

3-Methoxy-5-nitrobenzotrifluoride is a valuable chemical intermediate with a unique combination of functional groups that make it highly useful in organic synthesis, particularly in the field of drug discovery. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route with a general experimental protocol, and an analysis of its expected spectral characteristics. The provided data and workflows serve as a valuable resource for researchers and scientists working with this compound. Further experimental validation of the predicted spectral data and optimization of the synthetic protocol are encouraged for specific research applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxy-5-nitrobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297831#3-methoxy-5-nitrobenzotrifluoride-chemical-properties]

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